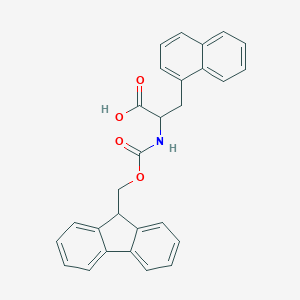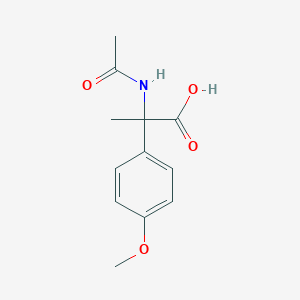
2-Acetamido-2-(4-methoxyphenyl)propanoic acid
Overview
Description
2-Acetamido-2-(4-methoxyphenyl)propanoic acid, also known as N-Acetyl-L-tyrosine or NALT, is a derivative of the amino acid L-tyrosine. It is a popular ingredient in dietary supplements and nootropic products due to its potential cognitive-enhancing effects.
Mechanism Of Action
NALT is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with improved cognitive function and mood. NALT may also increase the synthesis of proteins in the brain, which can lead to improved neural function.
Biochemical And Physiological Effects
NALT has been shown to increase the levels of dopamine and norepinephrine in the brain. It may also increase the synthesis of proteins in the brain. These effects may lead to improved cognitive function, mood, and stress levels.
Advantages And Limitations For Lab Experiments
One advantage of using NALT in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that it may have different effects on different individuals, depending on their genetic makeup and other factors.
Future Directions
There are several potential future directions for research on NALT. One area of interest is the potential use of NALT in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of new and more effective synthesis methods for NALT. Finally, more research is needed to fully understand the mechanism of action of NALT and its effects on the brain.
Conclusion:
In conclusion, 2-Acetamido-2-(4-methoxyphenyl)propanoic acidyrosine is a derivative of the amino acid L-tyrosine that has potential cognitive-enhancing effects. It can be synthesized through the acetylation of L-tyrosine and has been studied extensively for its effects on cognitive function, mood, and stress levels. While there are some limitations to using NALT in lab experiments, it has several advantages and potential future directions for research.
Scientific Research Applications
NALT has been studied extensively for its potential cognitive-enhancing effects. Research has shown that it may improve working memory, attention, and focus. It may also have a positive effect on mood and stress levels.
properties
CAS RN |
197643-97-3 |
|---|---|
Product Name |
2-Acetamido-2-(4-methoxyphenyl)propanoic acid |
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-acetamido-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-12(2,11(15)16)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
OVPJPWPNGVYMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
synonyms |
Benzeneacetic acid, -alpha--(acetylamino)-4-methoxy--alpha--methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

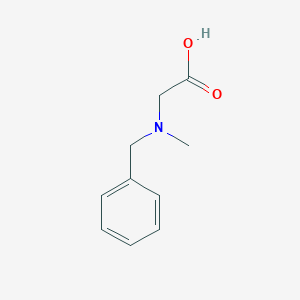
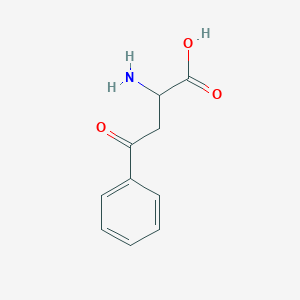
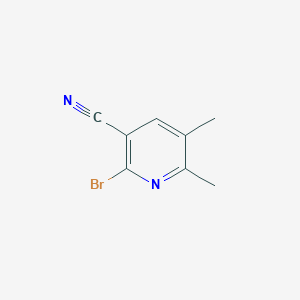
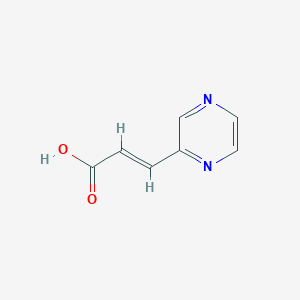
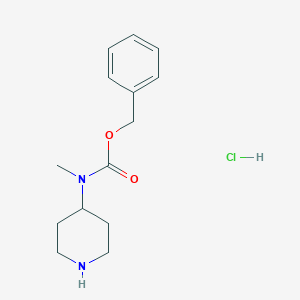
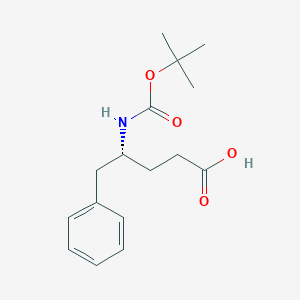
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
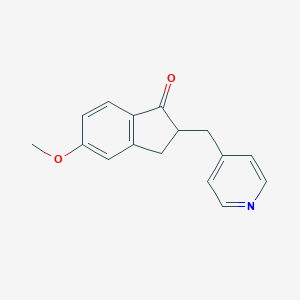
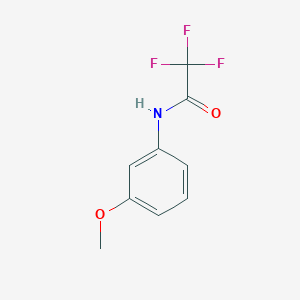
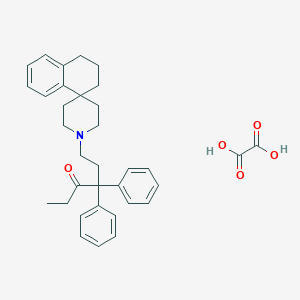
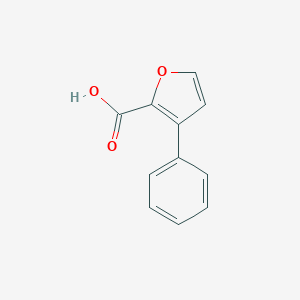
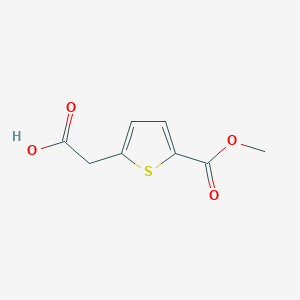
![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)
